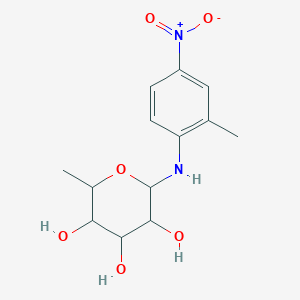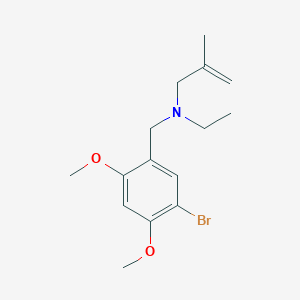![molecular formula C18H23NO3 B5028460 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B5028460.png)
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine, also known as NEMB, is a chemical compound that has been widely used in scientific research. The compound belongs to a class of substances called morpholines, which are cyclic organic compounds containing a nitrogen atom and an oxygen atom in the ring. NEMB has been studied for its potential applications in various fields, including neuroscience and drug discovery.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine involves its interaction with TRPV1 channels. 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine binds to a specific site on the channel, causing a conformational change that alters the channel's activity. This results in a decrease in calcium influx into cells, which can lead to a reduction in pain sensation.
Biochemical and Physiological Effects:
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. In addition to its effects on TRPV1 channels, 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has been shown to inhibit the activity of other ion channels, including the voltage-gated sodium channel Nav1.7. This channel is also involved in pain sensation and is a target for the development of analgesic drugs. 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine in lab experiments is its specificity for TRPV1 channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels or cellular processes. However, one limitation of using 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine is its relatively low potency compared to other TRPV1 channel modulators. This can make it difficult to achieve the desired level of channel modulation without using high concentrations of the compound.
Zukünftige Richtungen
There are several future directions for research involving 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine. One area of interest is the development of more potent TRPV1 channel modulators based on the structure of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine. Another area of interest is the development of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine-based screening assays for the discovery of new analgesic drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine and its potential applications in other fields, such as inflammation and cancer research.
Conclusion:
In conclusion, 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine is a chemical compound that has been widely studied for its potential applications in neuroscience research and drug discovery. The compound modulates the activity of TRPV1 channels and has been shown to have anti-inflammatory effects. While 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has some limitations in terms of potency, it remains a valuable tool for studying TRPV1 channels and has potential for future applications in drug discovery and other areas of research.
Synthesemethoden
The synthesis of 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine involves the reaction of morpholine with 1-naphthol and 2-bromoethyl ether. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of certain ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation and are a target for the development of analgesic drugs. 4-{2-[2-(1-naphthyloxy)ethoxy]ethyl}morpholine has also been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that interact with TRPV1 channels.
Eigenschaften
IUPAC Name |
4-[2-(2-naphthalen-1-yloxyethoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-6-17-16(4-1)5-3-7-18(17)22-15-14-21-13-10-19-8-11-20-12-9-19/h1-7H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOFOZCAROFPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)

![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5028411.png)
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)


![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5028433.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)


![2-[5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028458.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5028462.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5028470.png)